Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
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Overview
Description
Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets in the body.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Given the wide range of biological activities exhibited by thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Based on the biological activities exhibited by thiazole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves the reaction of 4-methoxybenzo[d]thiazole-2-yl hydrazine with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process . The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential anti-inflammatory and antitumor properties, it is being investigated for drug development.
Industry: It can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
Uniqueness
Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate stands out due to its specific substitution pattern on the thiazole ring, which may confer unique biological activities compared to other thiazole derivatives. Its methoxy group and hydrazinecarbonyl linkage are particularly noteworthy, as they may enhance its interaction with biological targets .
Properties
IUPAC Name |
methyl 4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-12-4-3-5-13-14(12)18-17(25-13)20-19-15(21)10-6-8-11(9-7-10)16(22)24-2/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLUMNWVBIWHDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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